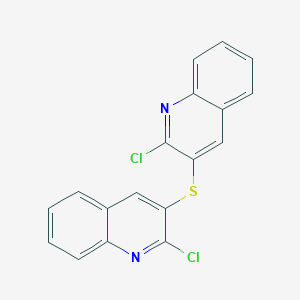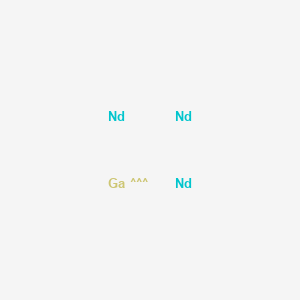![molecular formula C14H24OSi B14468052 3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one CAS No. 73794-42-0](/img/structure/B14468052.png)
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[311]heptan-2-one is a chemical compound known for its unique structure and properties It is a bicyclic ketone with a trimethylsilyl group attached to a butenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine.
Formation of the butenyl side chain: This can be done through a series of reactions including alkylation and elimination reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a useful intermediate in various chemical reactions. The bicyclic structure provides rigidity, which can influence the compound’s binding to enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
3-[3-(Trimethylsilyl)but-2-en-1-yl]cyclohexanone: Similar structure but with a cyclohexane ring instead of a bicyclic structure.
3-[3-(Trimethylsilyl)prop-2-en-1-yl]bicyclo[3.1.1]heptan-2-one: Similar structure but with a prop-2-en-1-yl side chain instead of a but-2-en-1-yl side chain.
Uniqueness
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one is unique due to its combination of a bicyclic core and a trimethylsilyl-substituted butenyl side chain. This combination provides distinct reactivity and stability, making it valuable in various applications.
Propiedades
Número CAS |
73794-42-0 |
|---|---|
Fórmula molecular |
C14H24OSi |
Peso molecular |
236.42 g/mol |
Nombre IUPAC |
3-(3-trimethylsilylbut-2-enyl)bicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C14H24OSi/c1-10(16(2,3)4)5-6-12-7-11-8-13(9-11)14(12)15/h5,11-13H,6-9H2,1-4H3 |
Clave InChI |
XMTRWSKUJAHKDV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1CC2CC(C2)C1=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


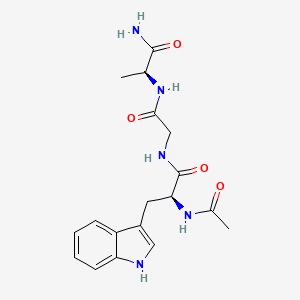
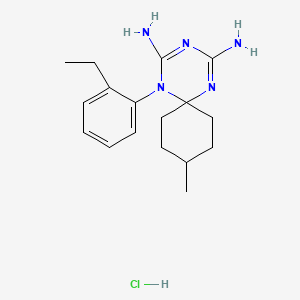
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)

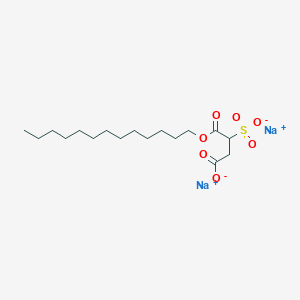
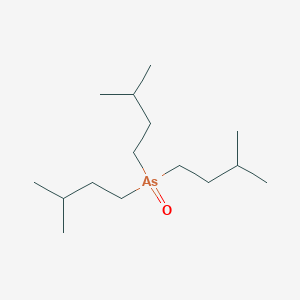
![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)
![Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]-](/img/structure/B14468018.png)

